molecular formula C6H11Cl2N3OS B12955578 3-(Thiazol-2-yl)propanehydrazide dihydrochloride

3-(Thiazol-2-yl)propanehydrazide dihydrochloride

Katalognummer: B12955578
Molekulargewicht: 244.14 g/mol
InChI-Schlüssel: IZURYECRDKPXAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Thiazol-2-yl)propanehydrazide dihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-2-yl)propanehydrazide dihydrochloride typically involves the reaction of thiazole derivatives with hydrazine. One common method is the esterification of an acid with methanol to obtain the corresponding ester, which is then boiled in 2-propanol with hydrazine monohydrate . This reaction yields the hydrazide derivative, which can be further reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Thiazol-2-yl)propanehydrazide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

3-(Thiazol-2-yl)propanehydrazide dihydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Thiazol-2-yl)propanehydrazide dihydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . Additionally, the compound may interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Thiazol-2-yl)propanehydrazide dihydrochloride is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives with potential therapeutic applications .

Eigenschaften

Molekularformel

C6H11Cl2N3OS

Molekulargewicht

244.14 g/mol

IUPAC-Name

3-(1,3-thiazol-2-yl)propanehydrazide;dihydrochloride

InChI

InChI=1S/C6H9N3OS.2ClH/c7-9-5(10)1-2-6-8-3-4-11-6;;/h3-4H,1-2,7H2,(H,9,10);2*1H

InChI-Schlüssel

IZURYECRDKPXAW-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=N1)CCC(=O)NN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.